molecular formula C12H21N3O B1454992 3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one CAS No. 1193389-75-1

3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one

Cat. No. B1454992
CAS RN: 1193389-75-1
M. Wt: 223.31 g/mol
InChI Key: ZJDWKBGBDOVQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,15-Triazadispiro[5.1.5{8}.2{6}]pentadecan-14-one is a heterocyclic compound with the following molecular formula: C12H21N3O . Its molecular weight is approximately 223.31 g/mol . The compound’s unique spiro structure and nitrogen-containing rings make it intriguing for further investigation.

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized as a high-quality reference standard in pharmaceutical testing . Its precise molecular structure allows for accurate calibration of analytical instruments, ensuring the reliability of pharmacokinetic and pharmacodynamic studies.

Proteomics Research

In the field of proteomics, this chemical serves as a critical reagent for protein characterization and quantification . Its unique properties facilitate the identification of proteins and their post-translational modifications, which is essential for understanding cellular functions.

Biotechnology Applications

Biotechnological research employs this compound in the development of new bio-based materials and processes . Its versatility can lead to innovations in biocatalysis, bioseparation, and cell culture technologies.

Materials Science

Researchers in materials science use this compound to synthesize new polymeric materials with potential applications in electronics, coatings, and nanotechnology . Its molecular structure could contribute to the creation of materials with improved thermal stability and mechanical properties.

Environmental Science

In environmental science, this compound is explored for its potential use in environmental monitoring and remediation efforts . Its chemical properties may be harnessed to detect and neutralize pollutants, contributing to the development of greener and more sustainable practices.

Analytical Chemistry

Analytical chemists utilize this compound as a standard in chromatography and mass spectrometry to ensure accurate measurement of complex chemical mixtures . It helps in the precise detection and quantification of substances, which is crucial for quality control and regulatory compliance.

properties

IUPAC Name

7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c16-10-11(4-2-1-3-5-11)15-12(14-10)6-8-13-9-7-12/h13,15H,1-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDWKBGBDOVQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC3(N2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 2
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 3
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 4
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 5
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Reactant of Route 6
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one

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